2-(1,3-Thiazol-4-ylformamido)acetic acid
Overview
Description
2-(1,3-Thiazol-4-ylformamido)acetic acid (2-TFAA) is a small molecule that has been studied for its potential applications in various scientific disciplines. It is a derivative of thiazole, a heterocyclic compound that is found in a variety of natural products and is used in many synthetic organic compounds. 2-TFAA is a highly versatile compound that has been used in a variety of research applications, including biochemistry, physiology, and drug discovery.
Scientific Research Applications
Drug Discovery
Thiazole derivatives are known for their therapeutic potential. They can be used as scaffolds in drug design due to their bioactive properties. For example, some thiazole compounds have shown antitumor and cytotoxic activity against various cancer cell lines .
Organic Synthesis
Thiazoles serve as key intermediates in organic synthesis. They can be used to synthesize more complex molecules through reactions like the Hantzsch thiazole synthesis .
properties
IUPAC Name |
2-(1,3-thiazole-4-carbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3S/c9-5(10)1-7-6(11)4-2-12-3-8-4/h2-3H,1H2,(H,7,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQZQWACTBCZPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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